Rabeprazol sódico

Descripción general

Descripción

El rabeprazol sódico es un inhibidor de la bomba de protones que se utiliza principalmente para reducir la producción de ácido estomacal. Es comúnmente recetado para afecciones como la enfermedad de reflujo gastroesofágico (ERGE), la enfermedad ulcerosa péptica y el síndrome de Zollinger-Ellison . El this compound funciona inhibiendo la enzima H+/K+ ATPasa en el revestimiento del estómago, lo que reduce la producción de ácido gástrico .

Aplicaciones Científicas De Investigación

El rabeprazol sódico tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

Rabeprazole Sodium is a prodrug that transforms into its active form in the acidic environment of the parietal cells . It inhibits the H+, K+ ATPase of the gastric cells, suppressing both basal and stimulated gastric acid secretion . This interaction with the H+, K+ ATPase enzyme is crucial for its function .

Cellular Effects

Rabeprazole Sodium’s primary cellular effect is the suppression of gastric acid secretion by inhibiting the gastric H+/K+ ATPase at the secretory surface of the gastric parietal cell . This inhibition affects the final transport of hydrogen ions into the gastric lumen .

Molecular Mechanism

Rabeprazole Sodium works by blocking the H+/K+ ATPase in the parietal cells of the stomach . In the acid environment of these cells, Rabeprazole Sodium turns into its active sulphenamide form . It then inhibits the H+, K+ ATPase of the gastric cells, suppressing gastric acid secretion .

Temporal Effects in Laboratory Settings

The effects of Rabeprazole Sodium can change over time in laboratory settings. For instance, some people may need to take it for a few weeks or months, while others might need to take it for longer, even many years . The medicine’s effectiveness can also vary, with some people not needing to take Rabeprazole Sodium every day and only taking it when they have symptoms .

Dosage Effects in Animal Models

The effects of Rabeprazole Sodium can vary with different dosages in animal models . For instance, rats dosed at 5, 25, or 150 mg/kg/day showed pharmacologically mediated changes, including increased serum gastrin levels and stomach changes, at all dose levels .

Metabolic Pathways

Rabeprazole Sodium is extensively metabolized in the liver by cytochrome P450, specifically by the CYP2C19 and CYP3A4 isoenzymes . It undergoes degradation by stomach acid if not enteric coated . It also undergoes first-pass metabolism .

Transport and Distribution

Rabeprazole Sodium is rapidly absorbed following all doses and is concentrated in the acid environment of the parietal cells . As a weak base, it is rapidly absorbed and concentrated in the acid environment of the parietal cells .

Subcellular Localization

Rabeprazole Sodium primarily localizes in the parietal cells of the stomach . Here, it is protonated, accumulates, and is transformed to an active sulfenamide . This transformation allows it to inhibit the H+/K+ ATPase, thereby suppressing gastric acid secretion .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El rabeprazol sódico se sintetiza mediante un proceso de varios pasos. Un método común implica la reacción de 2-mercaptobencimidazol con 2-clorometil-3-metil-4-(3-metoxipropoxi)piridina en presencia de hidróxido de sodio en etanol. La mezcla de reacción se agita a 50°C durante tres horas, seguida de la adición de agua purificada para precipitar el producto .

Métodos de producción industrial

En entornos industriales, el this compound se produce en grandes cantidades utilizando rutas sintéticas similares, pero con condiciones optimizadas para garantizar un alto rendimiento y pureza. El proceso implica el uso de cromatografía líquida de alta resolución (HPLC) para la purificación y validación .

Análisis De Reacciones Químicas

Tipos de reacciones

El rabeprazol sódico experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes

Oxidación: En presencia de agentes oxidantes, el this compound puede formar derivados de sulfona.

Reducción: Los agentes reductores pueden convertir el this compound en su sulfuro correspondiente.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo de piridina, dando lugar a varios derivados.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen sulfona, sulfuro y derivados de piridina sustituidos .

Comparación Con Compuestos Similares

El rabeprazol sódico forma parte de la clase de fármacos inhibidores de la bomba de protones, que también incluye omeprazol, esomeprazol y pantoprazol .

Compuestos similares

Omeprazol: Similar en función, pero tiene un perfil farmacocinético diferente y una vida media ligeramente más larga.

Esomeprazol: El isómero S del omeprazol, que ofrece una mejor biodisponibilidad y una mayor duración de acción.

Pantoprazol: Conocido por su estabilidad en ambientes ácidos y se usa a menudo en formulaciones intravenosas.

Singularidad

El this compound es único debido a su rápido inicio de acción y mayor biodisponibilidad en comparación con algunos otros inhibidores de la bomba de protones . También tiene una vida media relativamente corta, lo que puede ser ventajoso en ciertos escenarios clínicos .

Propiedades

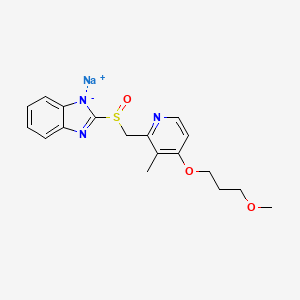

IUPAC Name |

sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCQSTCYZUOBHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044205 | |

| Record name | Rabeprazole sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117976-90-6 | |

| Record name | Rabeprazole sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rabeprazole sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-({[4-(3-Methoxypropoxy)-3-methyl-2-pyridyl]methyl}sulfinyl)-1H-benzimidazole sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RABEPRAZOLE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L36P16U4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.